Comparative Synthetic Utility: Differentiated Reactivity from a Des-methyl Analog
This compound serves as a crucial building block for the synthesis of more complex piperazinone derivatives, such as 4-[4-(hydroxymethyl)benzoyl]-3-methyl-1-(4-methylbenzyl)piperazin-2-one and 4-[(4-chloro-3-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(4-methylbenzyl)piperazin-2-one, which are available through custom synthesis libraries . The presence of the 3-methyl group provides a distinct steric and electronic environment compared to the des-methyl analog, 1-(4-methylbenzyl)piperazin-2-one (CAS 938458-91-4), enabling access to a different chemical space and potentially altering downstream biological activity profiles . While no direct head-to-head synthesis data is available, the commercial availability of a wide array of derivatives from this specific scaffold underscores its value as a differentiated entry point for SAR exploration.
| Evidence Dimension | Synthetic derivatization potential |
|---|---|
| Target Compound Data | Scaffold for multiple commercially available analogs (e.g., 4-substituted derivatives) |
| Comparator Or Baseline | 1-(4-methylbenzyl)piperazin-2-one (CAS 938458-91-4) |
| Quantified Difference | Presence vs. absence of a methyl group at the 3-position, a key structural difference that alters steric and electronic properties and enables synthesis of distinct derivative libraries. |
| Conditions | Chemical synthesis; building block utilization. |
Why This Matters
For medicinal chemists exploring SAR around the piperazinone core, the 3-methyl substitution offers a distinct chemical handle and a unique steric profile that is not accessible using the des-methyl analog, potentially leading to novel intellectual property and differentiated biological activity.
